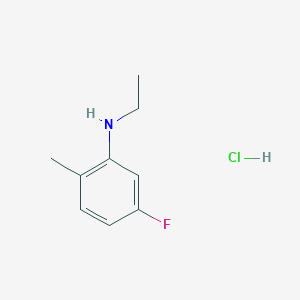

N-ethyl-5-fluoro-2-methylaniline hydrochloride

描述

NMR Spectral Interpretation (¹H, ¹³C, ¹⁹F)

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons : Signals between δ 6.4–7.0 ppm, split into distinct multiplets due to coupling with fluorine and adjacent protons.

- Methyl groups :

- N-Ethyl CH₂ : δ 3.39 ppm (quartet, J = 7.1 Hz, 2H).

¹³C NMR (101 MHz, CDCl₃):

- Quaternary carbons :

- Aromatic carbons : δ 115–129 ppm, split by fluorine coupling.

- N-Ethyl carbons : δ 46.9 ppm (CH₂), 11.2 ppm (CH₃).

¹⁹F NMR (470 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

X-ray Crystallographic Studies

While no X-ray data exists for this specific compound, analogous structures (e.g., 4-chloro-3-fluoro-2-methylaniline cocrystals) reveal:

- Hydrogen bonding : Between the ammonium proton (N⁺H) and chloride ion (Cl⁻), with N–H···Cl distances of ~1.9–2.1 Å.

- Packing interactions : π-stacking of aromatic rings (centroid–centroid distance ~3.5 Å) and van der Waals forces between alkyl groups.

Tables

Table 1: Summary of ¹H NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H (C6) | 6.87 | Triplet | J = 7.6 |

| Aromatic H (C4) | 6.38 | Doublet | J = 9.9 |

| N-Ethyl CH₂ | 3.39 | Quartet | J = 7.1 |

| C2-CH₃ | 2.12 | Singlet | - |

属性

IUPAC Name |

N-ethyl-5-fluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIWOHBAYGFUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation Procedure

-

- Starting material: 5-fluoro-2-methylaniline

- Alkylating agent: Ethyl halide (commonly ethyl bromide)

- Base: Often a mild base such as potassium carbonate or sodium bicarbonate to neutralize the acid formed

- Solvent: Polar aprotic solvents like acetonitrile or ethanol are typically used

- Temperature: Reflux or moderate heating (50–80 °C) for several hours to ensure complete alkylation

Mechanism :

The nucleophilic nitrogen of the aniline attacks the alkyl halide, displacing the halide ion and forming the N-ethyl derivative.Purification :

The reaction mixture is typically worked up by aqueous extraction, followed by purification via recrystallization or column chromatography to isolate the pure N-ethyl-5-fluoro-2-methylaniline.

Hydrochloride Salt Formation

Procedure :

The purified N-ethyl-5-fluoro-2-methylaniline is dissolved in an organic solvent such as methanol or ethyl acetate. Hydrogen chloride gas or a solution of HCl in methanol/dioxane/ethyl acetate is then bubbled or added dropwise under controlled temperature (20–60 °C) for 1–30 hours to form the hydrochloride salt.Isolation :

The hydrochloride salt precipitates out or can be isolated by solvent evaporation and recrystallization.-

- HCl concentration: 2–4 mol/L in the chosen solvent

- Reaction time: 1–30 hours

- Temperature: Ambient to 60 °C

This method is analogous to procedures used for related aromatic amine hydrochlorides.

Comparative Data Table for Preparation Parameters

| Step | Parameter | Typical Conditions | Notes |

|---|---|---|---|

| Alkylation | Starting Material | 5-fluoro-2-methylaniline | Purity >98% recommended |

| Alkylating Agent | Ethyl bromide or ethyl chloride | Stoichiometric or slight excess | |

| Base | K2CO3 or NaHCO3 | Neutralizes HX byproduct | |

| Solvent | Ethanol, acetonitrile | Polar aprotic preferred | |

| Temperature | 50–80 °C | Reflux conditions for 4–12 hours | |

| Purification | Extraction, column chromatography | Silica gel often used | |

| Hydrochloride Salt | Solvent | Methanol, ethyl acetate, or dioxane | Depends on solubility |

| Formation | HCl Concentration | 2–4 mol/L | Gas or solution form |

| Temperature | 20–60 °C | Controlled to avoid decomposition | |

| Reaction Time | 1–30 hours | Ensures complete salt formation | |

| Isolation | Precipitation, filtration, recrystallization | High purity salt obtained |

Supporting Research Findings and Notes

The alkylation step is generally straightforward but requires control of reaction conditions to avoid over-alkylation or side reactions such as N,N-diethylation or alkylation on the aromatic ring.

Palladium-catalyzed amination methods have been reported for related aromatic amines but are less common for simple N-ethylation due to cost and complexity.

The presence of the fluorine substituent on the aromatic ring influences the electronic properties, potentially affecting the nucleophilicity of the amine and thus the alkylation rate; however, standard alkylation conditions remain effective.

Hydrochloride salt formation improves compound stability, handling, and solubility, which is critical for downstream applications in pharmaceutical synthesis.

Analytical techniques such as TLC, column chromatography, and high-resolution mass spectrometry (HRMS) are used to monitor reaction progress and confirm product identity and purity.

化学反应分析

Types of Reactions

N-ethyl-5-fluoro-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are used under basic conditions.

Major Products

The major products formed from these reactions include nitroso compounds, primary amines, and substituted anilines .

科学研究应用

N-ethyl-5-fluoro-2-methylaniline hydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of N-ethyl-5-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural Analogues and Similarity Scores

The following compounds exhibit high similarity to aniline hydrochlorides, as indicated by their scores (0.84–0.96) in :

| Compound Name | CAS Number | Key Substituents | Similarity Score |

|---|---|---|---|

| 2-Methoxy-5-nitroaniline hydrochloride | [14227-18-0] | 2-methoxy, 5-nitro | 0.91 |

| This compound* | — | N-ethyl, 2-methyl, 5-fluoro | — |

| [Unspecified derivative] | [15174-02-4] | — | 0.96 |

| [Unspecified derivative] | [67827-72-9] | — | 0.96 |

Key Observations :

- Steric Effects: The N-ethyl and 2-methyl groups in the target compound introduce greater steric hindrance compared to smaller substituents (e.g., methoxy in [14227-18-0]), which may influence reaction kinetics or crystallinity .

Physicochemical and Toxicological Profiles

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, amitriptyline hydrochloride () demonstrates validated solubility profiles via RP-HPLC, suggesting analogous methods could characterize the target compound .

- Toxicology : While direct data for the target compound are unavailable, highlights that structurally complex hydrochlorides (e.g., Thiophene fentanyl hydrochloride) often lack comprehensive toxicological studies, emphasizing the need for caution in handling such derivatives .

Research Implications and Gaps

- Toxicological Studies: As noted in , derivatives like Thiophene fentanyl hydrochloride require rigorous safety profiling, a recommendation extending to the target compound .

生物活性

N-ethyl-5-fluoro-2-methylaniline hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

This compound is an aromatic amine derivative characterized by the presence of a fluorine atom and an ethyl group attached to the nitrogen atom. Its molecular formula is C9H12ClF N, with a molecular weight of approximately 189.65 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-ethyl-5-fluoro-2-methylaniline exhibit various biological activities, including:

-

Anticancer Activity :

- Compounds with similar structures have shown cytotoxic effects against several cancer cell lines. For instance, derivatives of 5-fluoroaniline have been reported to induce apoptosis in breast and leukemia cancer cell lines through mitochondrial pathways .

- A study demonstrated that modifications in the aromatic ring significantly affect the cytotoxicity against human cancer cells, suggesting that N-ethyl-5-fluoro-2-methylaniline could possess similar properties .

- Antimicrobial Properties :

- Inhibition of Enzymatic Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a specific study involving derivatives of 5-fluoroaniline, it was found that certain modifications led to enhanced cytotoxicity against different cancer cell lines, including MCF-7 and U937. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0-G1 phase, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

常见问题

Q. How can researchers optimize HPLC conditions to resolve co-eluting impurities in this compound samples?

- Methodological Answer : Adjust mobile phase composition (e.g., gradient elution with acetonitrile-phosphate buffer) or column temperature. Validate using a calibration curve (1–10 µg/mL range) with linear regression (r ≥ 0.9999) and spike recovery tests (target: 98–102% recovery, RSD < 2%) .

Q. What strategies address contradictory spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Cross-validate with alternative techniques:

- High-resolution MS to confirm molecular formula.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for absolute configuration verification if crystalline .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically studied?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 40°C with 0.1M HCl/NaOH.

- Thermal stress : Heat at 60°C for 72 hours.

- Monitor degradation via HPLC and identify byproducts using LC-MS/MS .

Q. What structural modifications could enhance the compound’s bioactivity, and how are they validated?

- Methodological Answer : Introduce substituents (e.g., methoxy, nitro) at the 3-position to study electronic effects. Synthesize derivatives via nucleophilic substitution or palladium-catalyzed coupling. Test activity in receptor-binding assays (e.g., NMDA ligand studies) and correlate with computational docking models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。